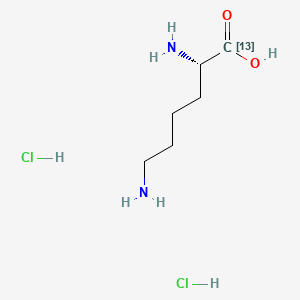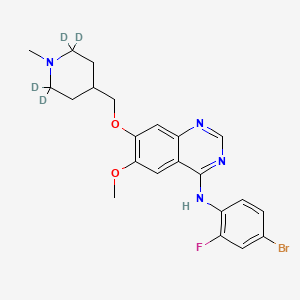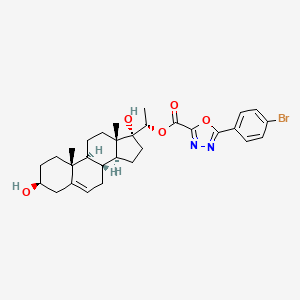
Carboxylesterase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxylesterase-IN-1 is a potent and selective inhibitor of carboxylesterase 1, an enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics. Carboxylesterase 1 is responsible for the hydrolysis of ester and amide bonds in a wide range of substrates, including therapeutic drugs, environmental pollutants, and endogenous compounds . The inhibition of carboxylesterase 1 by this compound has significant implications for drug metabolism and pharmacokinetics, making it a valuable tool in scientific research and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic route typically begins with the preparation of a suitable starting material, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction . The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of Carboxylesterase-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment and techniques, such as continuous flow reactors and automated synthesis platforms . Quality control measures, including analytical techniques like high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carboxylesterase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound . These products can be further characterized and utilized in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Carboxylesterase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of ester and amide hydrolysis and to develop new inhibitors for carboxylesterase enzymes . In biology, this compound is employed to investigate the role of carboxylesterase 1 in cellular metabolism and to explore its potential as a therapeutic target for metabolic diseases . In medicine, the compound is used in drug development to enhance the pharmacokinetics and efficacy of ester-containing drugs . In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals, where precise control of ester hydrolysis is required .
Mecanismo De Acción
Carboxylesterase-IN-1 exerts its effects by selectively binding to the active site of carboxylesterase 1, thereby inhibiting its enzymatic activity . The inhibition of carboxylesterase 1 prevents the hydrolysis of ester and amide bonds in substrates, leading to altered drug metabolism and pharmacokinetics . The molecular targets of this compound include the catalytic serine residue in the active site of carboxylesterase 1, which is essential for the enzyme’s hydrolytic activity . The pathways involved in the compound’s mechanism of action include the inhibition of ester and amide hydrolysis and the modulation of drug metabolism .
Comparación Con Compuestos Similares
Carboxylesterase-IN-1 is unique in its high selectivity and potency for carboxylesterase 1 compared to other similar compounds . Similar compounds include other carboxylesterase inhibitors, such as bis(4-nitrophenyl) phosphate and loperamide . this compound stands out due to its superior selectivity for carboxylesterase 1 and its ability to modulate drug metabolism with minimal off-target effects . This makes it a valuable tool in scientific research and drug development, where precise control of carboxylesterase activity is required .
Propiedades
Fórmula molecular |
C30H37BrN2O5 |
|---|---|
Peso molecular |
585.5 g/mol |
Nombre IUPAC |
[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C30H37BrN2O5/c1-17(37-27(35)26-33-32-25(38-26)18-4-7-20(31)8-5-18)30(36)15-12-24-22-9-6-19-16-21(34)10-13-28(19,2)23(22)11-14-29(24,30)3/h4-8,17,21-24,34,36H,9-16H2,1-3H3/t17-,21-,22+,23-,24-,28-,29-,30-/m0/s1 |
Clave InChI |
UNIJXCNQQHXASC-ZESSPUGRSA-N |
SMILES isomérico |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


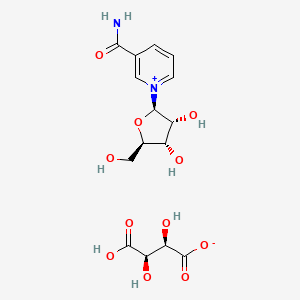
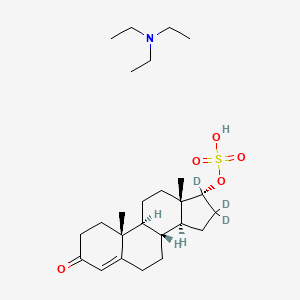

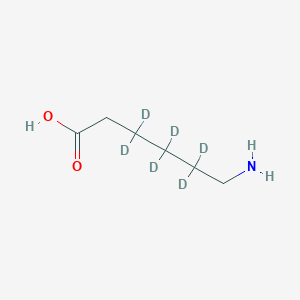
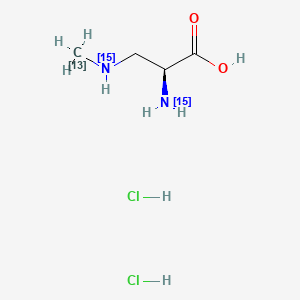
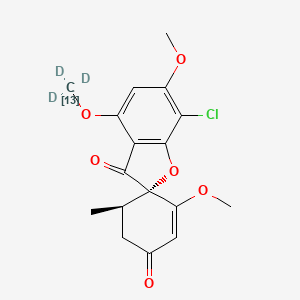
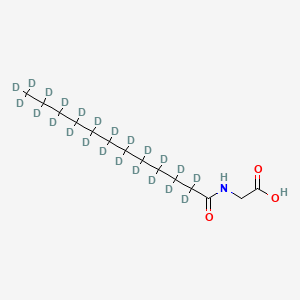
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
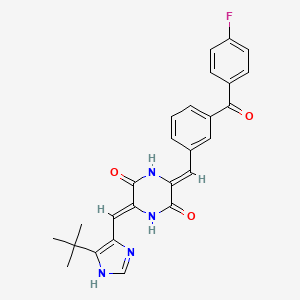
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
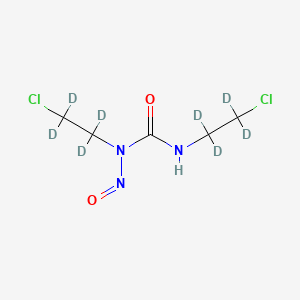
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
